Syrosingopine

Hypertension Sympathetic Nervous System Catecholamine Depletion

Syrosingopine (SU-3118) uniquely combines peripheral-selective norepinephrine depletion with dual MCT1/MCT4 inhibition (MCT4 IC50 = 40 nM; 60-fold selectivity). Unlike reserpine, it spares brain amines—no sedation, no behavioral depression—enabling clean chronic in vivo studies. It is the only MCT4-selective inhibitor among rauwolfia alkaloids, essential for lactate metabolism and metformin synthetic lethality research. Generics (reserpine, deserpidine) cannot substitute. Choose ≥98% HPLC purity for reproducible results.

Molecular Formula C35H42N2O11
Molecular Weight 666.7 g/mol
CAS No. 84-36-6
Cat. No. B1682859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyrosingopine
CAS84-36-6
SynonymsSyrosingopine;  HF-41T;  SU 3118
Molecular FormulaC35H42N2O11
Molecular Weight666.7 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1=C(C=C(C=C1OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC
InChIInChI=1S/C35H42N2O11/c1-7-46-35(40)48-31-26(42-3)12-18(13-27(31)43-4)33(38)47-28-14-19-17-37-11-10-22-21-9-8-20(41-2)15-24(21)36-30(22)25(37)16-23(19)29(32(28)44-5)34(39)45-6/h8-9,12-13,15,19,23,25,28-29,32,36H,7,10-11,14,16-17H2,1-6H3/t19-,23+,25-,28-,29+,32+/m1/s1
InChIKeyZCDNRPPFBQDQHR-SSYATKPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Syrosingopine (CAS 84-36-6): A Reserpine-Derived Rauwolfia Alkaloid with Distinct Peripheral Selectivity and Dual MCT1/MCT4 Inhibitory Activity


Syrosingopine (SU-3118) is a synthetic carbethoxysyringoyl methylreserpate derivative of the Rauwolfia alkaloid reserpine, originally developed as an orally active antihypertensive agent [1]. Unlike reserpine, which depletes both central and peripheral catecholamine stores, syrosingopine exhibits a pronounced selectivity for peripheral norepinephrine release, producing hypotensive effects without appreciable sedation or central nervous system depression across a wide dosage range [2]. Beyond its classical VMAT inhibition, syrosingopine was more recently identified as a dual inhibitor of monocarboxylate transporters MCT1 and MCT4 (IC50 values of 2500 nM and 40 nM, respectively, in HAP1 cells), which prevents lactate and H+ efflux from highly glycolytic cells [3].

Why Syrosingopine (CAS 84-36-6) Cannot Be Replaced by Generic Reserpine or Other Rauwolfia Alkaloids in Research and Clinical Applications


Generic substitution with the parent compound reserpine or related Rauwolfia alkaloids (e.g., deserpidine, rescinnamine) fails due to fundamental differences in tissue selectivity, side-effect profiles, and molecular targets. Syrosingopine's chemical modification (O-carbethoxysyringoyl ester at the C18 position) confers a unique pharmacological fingerprint: it retains peripheral norepinephrine-depleting and hypotensive activity comparable to reserpine, yet markedly spares brain amines and avoids cumulative sedative effects, motor depression, and gastric ulceration associated with reserpine [1][2]. Furthermore, syrosingopine possesses a distinct, non-VMAT-dependent mechanism as a dual MCT1/MCT4 inhibitor with 60-fold selectivity for MCT4 (IC50 = 40 nM) over MCT1 (IC50 = 2500 nM), a property absent in reserpine, deserpidine, and rescinnamine [3]. These quantitative differences render syrosingopine a non-interchangeable tool compound for studies of peripheral sympathetic function, lactate metabolism, and synthetic lethality-based cancer therapies.

Quantitative Differentiation of Syrosingopine (84-36-6) Against Closest Analogs and Alternatives


Peripheral-Selective Norepinephrine Depletion: Syrosingopine vs. Reserpine in Rabbit Heart and Brain

In rabbits, both syrosingopine and reserpine released heart norepinephrine at doses that did not release brain norepinephrine or serotonin. However, reserpine's peripheral selectivity was constrained to a small dosage range, whereas syrosingopine maintained this peripheral selectivity over a wide range of doses and did not appreciably release brain amines or elicit sedation even at higher doses [1].

Hypertension Sympathetic Nervous System Catecholamine Depletion

Reduced Cumulative Motor Depression: Syrosingopine vs. Reserpine in Long-Term Rat Studies

In a comparative chronic dosing study, reserpine produced a cumulative decrease in general motor activity when administered once every 10 days for 8 treatments, with maximum depression evident after the second dose and effects persisting 30 days post-treatment. Syrosingopine, administered under identical conditions, did not produce any cumulative decrease in motor activity [1].

Behavioral Pharmacology Chronic Dosing Motor Activity

Dual MCT1/MCT4 Inhibition: Syrosingopine IC50 Values in HAP1 Cells

Syrosingopine inhibits monocarboxylate transporters MCT1 and MCT4 with IC50 values of 2500 nM and 40 nM, respectively, in HAP1 cells, demonstrating a 60-fold higher potency for MCT4 over MCT1 . This dual inhibitory profile is not exhibited by reserpine or other Rauwolfia alkaloids [1].

Cancer Metabolism Lactate Transport Glycolysis

Synthetic Lethality with Metformin: Syrosingopine Synergy in Cancer Cells

Syrosingopine elicits synthetic lethality with metformin in highly glycolytic cancer cells. This combination depletes ATP and induces cell death due to NAD+ depletion and glycolytic blockade, an effect not achievable with metformin alone or with metformin plus other Rauwolfia alkaloids [1]. Syrosingopine treatment (10 µM) significantly reduced viability of HL60 cells (IC50 = 10 µM) and induced apoptosis in MDA-MB-231 cells [2].

Synthetic Lethality Metformin Cancer Therapy

Reduced Gastric Ulceration Risk: Syrosingopine vs. Reserpine and Deserpidine

In a mouse model, subcutaneous injection of reserpine or deserpidine (2-10 mg/kg) produced regular gastric haemorrhage within 6 hours. Syrosingopine (SU-3118), rescinnamine, and tetrabenazine were significantly less active in inducing gastric haemorrhage [1].

Gastrointestinal Safety Adverse Effects Rauwolfia Alkaloids

Differential Central Nervous System Effects: Syrosingopine vs. Reserpine and Rescinnamine

In comparative studies, the rauwolfia alkaloids reserpine, rescinnamine, and syrosingopine all exhibited inhibitory effects on gross behavior, locomotor activity, and conditioned avoidance response. However, the potency order was reserpine > rescinnamine > syrosingopine, with syrosingopine being the weakest in these central actions [1]. Syrosingopine prolonged thiopental sodium hypnotic effect but this action was weaker than that of reserpine. Additionally, reserpine inhibited morphine analgesia while syrosingopine did not [1].

Neuropharmacology Behavioral Assays CNS Depression

Optimal Research and Industrial Use Cases for Syrosingopine (84-36-6) Based on Comparative Evidence


Peripheral Sympathetic Nervous System Studies Requiring Selective Norepinephrine Depletion

Syrosingopine is the agent of choice for in vivo studies investigating the peripheral sympathetic nervous system without confounding central effects. Its ability to release heart norepinephrine and induce 'chemical sympathectomy' over a broad dose range, while sparing brain amines and sedation, makes it uniquely suited for cardiovascular and autonomic pharmacology research [1].

Chronic Behavioral or Safety Pharmacology Studies Avoiding Cumulative Motor Suppression

For long-term repeated-dosing protocols in rodents where cumulative behavioral depression would confound results, syrosingopine is superior to reserpine. It does not produce the persistent motor activity decrements observed with reserpine, enabling cleaner assessment of chronic drug effects on behavior and physiology [1].

Cancer Metabolism Research Targeting MCT1/MCT4 and Lactate Flux

As the only dual MCT1/MCT4 inhibitor among rauwolfia alkaloids (with 60-fold selectivity for MCT4, IC50 = 40 nM), syrosingopine is an essential tool for studying lactate transport, metabolic symbiosis in tumors, and the Warburg effect. It enables investigation of how blocking lactate/H+ efflux affects intracellular pH, glycolysis, and tumor microenvironment [1].

Combination Therapy Development for Synthetic Lethality-Based Cancer Treatments

Syrosingopine is a critical component in preclinical combination regimens with metformin (or other mitochondrial inhibitors) to induce synthetic lethality in highly glycolytic cancers. This patented combination depletes NAD+ and ATP, leading to cancer cell death, and allows for reduced metformin dosing, which may improve therapeutic index [1][2].

Quote Request

Request a Quote for Syrosingopine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.